molecular formula C10H14Li2N5O13P3 B12366646 ATP-15N5,d14 (dilithium)

ATP-15N5,d14 (dilithium)

Cat. No.: B12366646
M. Wt: 538.2 g/mol
InChI Key: GSCAHXFCKKVRCE-FBJCWUFTSA-L
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Description

ATP-15N5,d14 (dilithium) is a labeled form of adenosine 5’-triphosphate (ATP) where the nitrogen atoms are replaced with the stable isotope 15N and the hydrogen atoms are replaced with deuterium (d14). This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic processes and energy transfer within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP-15N5,d14 (dilithium) involves the incorporation of 15N and deuterium into the ATP molecule. This is typically achieved through a series of chemical reactions that replace the natural isotopes with their labeled counterparts. The process requires precise control of reaction conditions, including temperature, pH, and the presence of specific catalysts .

Industrial Production Methods

Industrial production of ATP-15N5,d14 (dilithium) involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This often includes the use of automated systems to control reaction conditions and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

ATP-15N5,d14 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ATP-15N5,d14 (dilithium) can produce adenosine diphosphate (ADP) and adenosine monophosphate (AMP), while substitution reactions can yield various modified ATP molecules .

Scientific Research Applications

ATP-15N5,d14 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

ATP-15N5,d14 (dilithium) functions by participating in energy transfer within cells. It provides the metabolic energy required for various cellular processes by hydrolyzing to ADP and inorganic phosphate. This hydrolysis releases energy that is used to drive metabolic pumps and other cellular activities. The labeled isotopes allow researchers to track the molecule’s movement and interactions within the cell, providing insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    ATP-15N5 (dilithium): Similar in structure but without deuterium labeling.

    ATP-d14 (dilithium): Similar in structure but without 15N labeling.

    ATP-13C10,15N5 (dilithium): Contains both 13C and 15N labeling.

Uniqueness

ATP-15N5,d14 (dilithium) is unique due to its dual labeling with both 15N and deuterium. This dual labeling provides more detailed information in studies of metabolic processes compared to compounds labeled with only one isotope. It allows for more precise tracking and analysis of the molecule’s behavior in various biological and chemical contexts .

Properties

Molecular Formula

C10H14Li2N5O13P3

Molecular Weight

538.2 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD4

InChI Key

GSCAHXFCKKVRCE-FBJCWUFTSA-L

Isomeric SMILES

[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Origin of Product

United States

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